PT-S58

Beschreibung

Eigenschaften

CAS-Nummer |

1356497-92-1 |

|---|---|

Molekularformel |

C17H22N2O5S2 |

Molekulargewicht |

398.492 |

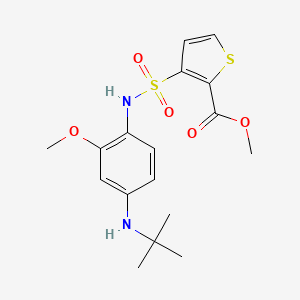

IUPAC-Name |

methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate |

InChI |

InChI=1S/C17H22N2O5S2/c1-17(2,3)18-11-6-7-12(13(10-11)23-4)19-26(21,22)14-8-9-25-15(14)16(20)24-5/h6-10,18-19H,1-5H3 |

InChI-Schlüssel |

JSUWAIOZKBYWCJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PT-S58; PT-S-58; PT-S 58. |

Herkunft des Produkts |

United States |

In-depth Technical Guide: The Mechanism of Action of PT-S58

A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific information for a compound designated "PT-S58." This designation does not appear in published preclinical studies, clinical trial registries, or other accessible scientific resources.

The absence of information on PT-S58 suggests several possibilities:

-

Early-Stage Development: PT-S58 may be an internal designation for a compound in the very early stages of discovery or preclinical development. At this phase, information is often proprietary and not publicly disclosed.

-

Alternative Designation: The compound may be more widely known under a different public name, such as a chemical name or a different investigational drug code.

-

Discontinued Program: The development program for PT-S58 may have been discontinued before any public disclosures were made.

-

Typographical Error: The designation "PT-S58" may be a typographical error.

Without any specific data on PT-S58, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

To proceed with this request, please provide an alternative, publicly recognized name for the compound of interest. This will enable a thorough search of scientific databases and other resources to generate the requested in-depth technical guide.

PT-S58: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-S58 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor implicated in various physiological processes, including metabolism and inflammation. This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of PT-S58. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data, and a thorough examination of its mechanism of action.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors that play crucial roles in regulating gene expression. The PPARβ/δ isotype, in particular, has garnered significant interest as a therapeutic target for a range of conditions. The development of selective antagonists is critical for elucidating the physiological functions of PPARβ/δ and for the potential therapeutic intervention in diseases where its activity is dysregulated. PT-S58 has emerged as a key chemical tool in this endeavor, identified as a high-affinity, pure competitive antagonist of PPARβ/δ.

Discovery and Chemical Properties

PT-S58, with the chemical name methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, was developed as a derivative of the earlier PPARβ/δ inhibitor, GSK0660.[1] This structural modification resulted in a compound with enhanced antagonistic properties.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate |

| Molecular Formula | C₁₇H₂₂N₂O₅S₂ |

| Molecular Weight | 398.50 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Synthesis Pathway

The synthesis of PT-S58 involves a multi-step process. The following is a generalized pathway based on the synthesis of related thiophene derivatives. For a detailed, step-by-step protocol, it is recommended to consult the primary literature, specifically the experimental section of Naruhn et al., Molecular Pharmacology, 2011.[1]

Caption: Generalized synthesis pathway for PT-S58.

Biological Activity and Mechanism of Action

PT-S58 functions as a pure antagonist of PPARβ/δ, meaning it binds to the receptor's ligand-binding domain and prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of target genes.[1] Unlike inverse agonists, PT-S58 does not promote the recruitment of corepressors.

Quantitative Biological Data

| Parameter | Value | Reference |

| IC₅₀ (PPARβ/δ) | 98 nM | [1] |

| Binding Affinity (Kᵢ) | High (specific value not consistently reported) | [1] |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize PT-S58.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coregulator Recruitment Assay

This assay is employed to determine the ability of PT-S58 to inhibit the interaction between the PPARβ/δ ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay measures the FRET signal between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARβ/δ LBD and a fluorescein-labeled coactivator peptide. Agonist binding brings the donor (terbium) and acceptor (fluorescein) into proximity, generating a FRET signal. An antagonist like PT-S58 will compete with the agonist, preventing this interaction and reducing the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of GST-PPARβ/δ LBD and a 2X solution of terbium-labeled anti-GST antibody in TR-FRET buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

-

Prepare a 4X solution of fluorescein-labeled coactivator peptide (e.g., from the SRC1 family) in TR-FRET buffer.

-

Prepare serial dilutions of PT-S58 and a known PPARβ/δ agonist (e.g., GW501516) in DMSO, followed by dilution in TR-FRET buffer.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 5 µL of the compound solution (PT-S58 or agonist).

-

Add 5 µL of the 2X GST-PPARβ/δ LBD solution.

-

Add 5 µL of the 2X terbium-labeled anti-GST antibody solution.

-

Add 5 µL of the 4X fluorescein-labeled coactivator peptide solution.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) using a TR-FRET-compatible plate reader.

-

Calculate the ratio of the acceptor to donor emission to determine the FRET signal.

-

-

Data Analysis:

-

Plot the FRET signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for PT-S58.

-

Caption: Workflow for the TR-FRET coregulator recruitment assay.

Cell-Based Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of PT-S58 to inhibit agonist-induced transcriptional activation of a PPARβ/δ-responsive reporter gene in a cellular context.

Principle: Cells are co-transfected with an expression vector for PPARβ/δ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). In the presence of an agonist, PPARβ/δ activates the transcription of the luciferase gene, leading to light emission upon addition of a substrate. PT-S58 will inhibit this process, resulting in a decrease in luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as the human prostate stromal cell line WPMY-1, in appropriate media.

-

Seed cells into 96-well plates.

-

Co-transfect the cells with a PPARβ/δ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of PT-S58 in the presence of a fixed concentration of a PPARβ/δ agonist (e.g., GW501516).

-

Include control wells with agonist only and vehicle (DMSO) only.

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the PT-S58 concentration and fit the data to determine the IC₅₀ value.

-

Caption: Workflow for the cell-based luciferase reporter assay.

Signaling Pathway

PT-S58 acts by directly interfering with the canonical PPARβ/δ signaling pathway.

Caption: PT-S58 antagonism of the PPARβ/δ signaling pathway.

Conclusion

PT-S58 is a valuable pharmacological tool for the study of PPARβ/δ function. Its high affinity and selectivity, combined with its pure antagonist profile, make it an ideal compound for in vitro and in cell-based assays. The detailed methodologies and data presented in this guide provide a solid foundation for researchers seeking to utilize PT-S58 in their investigations into the roles of PPARβ/δ in health and disease. Further research may focus on the in vivo efficacy and pharmacokinetic properties of PT-S58 and its derivatives for potential therapeutic applications.

References

Unraveling the Cellular Role of PT-S58: A Technical Guide to a Selective PPARβ/δ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-S58, chemically identified as Methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ)[1]. As a member of the nuclear hormone receptor superfamily, PPARβ/δ is a ligand-activated transcription factor that plays a critical role in a myriad of cellular processes, including lipid metabolism, inflammation, and cell differentiation. The ability of PT-S58 to specifically inhibit PPARβ/δ activity makes it an invaluable tool for elucidating the physiological and pathological functions of this receptor, and a potential therapeutic agent in various diseases. This technical guide provides an in-depth overview of the biological function of PT-S58 in cells, with a focus on its mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its use.

Core Concepts: PT-S58 and the PPARβ/δ Signaling Pathway

PT-S58 functions as a pure competitive antagonist of PPARβ/δ, effectively blocking the receptor's transcriptional activity. It exhibits a high affinity for PPARβ/δ with a reported half-maximal inhibitory concentration (IC50) of 98 nM. Unlike inverse agonists, PT-S58 does not promote the recruitment of corepressors to the receptor but rather prevents the conformational changes required for the binding of coactivators upon agonist stimulation[1].

The canonical PPARβ/δ signaling pathway is initiated by the binding of a ligand, which induces a conformational change in the receptor. This allows for the dissociation of corepressors and the recruitment of coactivators. The activated PPARβ/δ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. PT-S58, by binding to the ligand-binding pocket of PPARβ/δ, prevents this entire cascade of events.

dot

Caption: The PPARβ/δ signaling pathway and the antagonistic action of PT-S58.

The Role of PT-S58 in T-Cell Function and Differentiation

Emerging evidence highlights the crucial role of PPARβ/δ in regulating T-cell function and differentiation. Activation of PPARβ/δ has been shown to influence the balance between different T helper (Th) cell subsets, generally inhibiting the pro-inflammatory Th1 and Th17 lineages while promoting the Th2 response[2][3]. This suggests that PPARβ/δ may play a role in modulating immune responses and could be a target for autoimmune diseases.

By antagonizing PPARβ/δ, PT-S58 is expected to counteract these effects. For instance, in a cellular context where PPARβ/δ activation is driving a Th2-biased response, treatment with PT-S58 could potentially restore a Th1/Th17 phenotype. Furthermore, studies have indicated that PPARβ/δ is involved in preventing T-cell exhaustion, a state of dysfunction that can arise during chronic infections and in the tumor microenvironment[4]. The use of PT-S58 in such contexts could help to elucidate the precise mechanisms by which PPARβ/δ regulates T-cell longevity and effector function.

dot

Caption: Modulation of T-cell differentiation by PPARβ/δ and its inhibitor PT-S58.

Quantitative Data on PT-S58 Activity

The primary quantitative measure of PT-S58's efficacy is its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of its target by 50%.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| PT-S58 | PPARβ/δ | Transcriptional Activation Assay | 98 | [1] |

Further quantitative analysis of PT-S58's effects would typically involve measuring changes in the expression of known PPARβ/δ target genes in response to treatment. For example, studies have shown that the expression of Angiopoietin-like protein 4 (ANGPTL4) is regulated by PPARβ/δ[5]. A dose-response experiment using PT-S58 in a relevant cell line could quantify the reduction in ANGPTL4 mRNA or protein levels.

Experimental Protocols

General Cell Culture and Treatment with PT-S58

-

Cell Culture: Culture the desired cell line (e.g., primary T-cells, Jurkat cells, or other relevant cell lines) in the appropriate complete medium and maintain in a humidified incubator at 37°C with 5% CO2.

-

Preparation of PT-S58 Stock Solution: Prepare a high-concentration stock solution of PT-S58 (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C.

-

Treatment: On the day of the experiment, dilute the PT-S58 stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically below 0.1% to avoid solvent-induced effects.

-

Incubation: Add the PT-S58-containing medium to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.

dot

Caption: General experimental workflow for cell treatment with PT-S58.

Analysis of Target Gene Expression by Quantitative PCR (qPCR)

-

RNA Extraction: Following treatment with PT-S58, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green or probe-based assays. Use primers specific for the PPARβ/δ target genes of interest (e.g., ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Assessment of T-Cell Differentiation by Flow Cytometry

-

T-Cell Culture and Differentiation: Isolate naive CD4+ T-cells and culture them under conditions that promote differentiation into specific Th subsets (e.g., Th1, Th2, Th17). Include PT-S58 or a vehicle control in the culture medium.

-

Intracellular Cytokine Staining: After a period of differentiation, restimulate the cells and then perform intracellular staining for key lineage-defining cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cells expressing each cytokine in the different treatment groups.

Conclusion

PT-S58 is a specific and potent antagonist of PPARβ/δ, providing a valuable tool for dissecting the intricate roles of this nuclear receptor in cellular physiology and disease. Its ability to modulate key processes such as T-cell differentiation underscores its potential for further investigation in the fields of immunology and drug development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to explore the multifaceted biological functions of PT-S58 in their specific areas of interest.

References

- 1. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPARs at the crossroads of T cell differentiation and type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nuclear Receptor PPARs as Important Regulators of T-Cell Functions and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) ligands inhibit growth of UACC903 and MCF7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

PT-S58: A Comprehensive Technical Review of a Pure PPARβ/δ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-S58 is a potent and selective pure competitive antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). This document provides an in-depth technical guide on PT-S58, consolidating its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers in metabolism, inflammation, and drug discovery investigating the therapeutic potential and biological role of PPARβ/δ antagonism.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a subfamily of nuclear receptors that function as ligand-activated transcription factors. The three identified isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in regulating lipid and glucose metabolism, cellular differentiation, and inflammation. PPARβ/δ, in particular, is ubiquitously expressed and has been implicated in a diverse range of physiological and pathological processes, making it a significant target for therapeutic intervention.

PT-S58, a diaryl sulfonamide derivative, has been identified as a high-affinity, subtype-specific pure competitive antagonist for PPARβ/δ.[1][2] Unlike inverse agonists, which actively promote the recruitment of corepressors, PT-S58 functions by directly competing with agonists for binding to the ligand-binding domain (LBD) of PPARβ/δ, thereby inhibiting the downstream transcriptional activation initiated by agonists.[1][3] Its "pure" antagonist profile means it antagonizes ligand binding without independently influencing the recruitment of coregulators.[1][2] This specificity and mechanism of action make PT-S58 an invaluable pharmacological tool for elucidating the precise functions of PPARβ/δ and for the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate | [1] |

| Molecular Formula | C₁₇H₂₂N₂O₅S₂ | [2] |

| Molecular Weight | 398.50 g/mol | [2] |

| Appearance | Dark yellow solid | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

Pharmacological Profile: Quantitative Data

The antagonistic activity and selectivity of PT-S58 have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Competitive Binding Affinity

A competitive radiometric binding assay was utilized to determine the affinity of PT-S58 for the ligand-binding domains of human PPAR subtypes. The table displays the inhibitor concentration that causes 50% displacement of a radiolabeled ligand (IC₅₀).

| PPAR Subtype | IC₅₀ (nM) |

| PPARβ/δ | 98 |

| PPARα | >10,000 |

| PPARγ | >10,000 |

Data sourced from Naruhn, S., et al. Mol. Pharm. 80, 828 (2011).[1]

Table 2: Functional Antagonism in Cell-Based Reporter Assay

The ability of PT-S58 to inhibit agonist-induced transcriptional activity was assessed using a luciferase reporter gene assay in WPMY-1 cells. The IC₅₀ value represents the concentration of PT-S58 required to reduce the maximal response of a potent PPARβ/δ agonist (L165,041) by 50%.

| Parameter | Value (nM) |

| IC₅₀ for PPARβ/δ | 98 |

Data sourced from Naruhn, S., et al. Mol. Pharm. 80, 828 (2011).[1]

Mechanism of Action: A Pure Antagonist

PT-S58 exerts its effect through a pure competitive antagonism at the PPARβ/δ ligand-binding domain.[1][2] In the basal state, the PPARβ/δ-RXR heterodimer can be bound to DNA at Peroxisome Proliferator Response Elements (PPREs) along with corepressor complexes, actively repressing gene transcription. Upon binding of an agonist, a conformational change in the PPARβ/δ LBD leads to the dissociation of corepressors and the recruitment of coactivators, initiating transcription.

PT-S58 binds to the LBD but does not induce the conformational change necessary for coactivator recruitment.[1] Furthermore, it does not promote the recruitment of corepressors, distinguishing it from inverse agonists.[1][3] Its primary role is to occupy the binding pocket, thereby preventing agonists from binding and initiating the transcriptional cascade.[1] PT-S58 has also been shown to prevent the recruitment of corepressors induced by inverse agonists, further solidifying its classification as a pure antagonist.[1][3]

Figure 1: Mechanism of PT-S58 as a pure PPARβ/δ antagonist.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize PT-S58, based on the procedures described in Naruhn et al., 2011.

Competitive Radiometric Binding Assay

This assay quantifies the binding affinity of a test compound to the PPAR ligand-binding domain (LBD) by measuring its ability to displace a known high-affinity radioligand.

Workflow Diagram:

Figure 2: Workflow for the competitive radiometric binding assay.

Methodology:

-

Protein Expression: The ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARβ/δ are expressed as Glutathione S-transferase (GST) fusion proteins in E. coli and purified.

-

Assay Buffer: A buffer containing Tris-HCl, EDTA, glycerol, molybdate, and DTT is prepared.

-

Reaction Mixture: In a 96-well plate, the GST-PPAR-LBD fusion protein is incubated with a constant concentration of a high-affinity tritiated PPAR agonist (e.g., [³H]GW501516 for PPARβ/δ) and varying concentrations of the competitor, PT-S58.

-

Incubation: The mixture is incubated, typically overnight at 4°C, to reach binding equilibrium.

-

Separation: Glutathione Sepharose beads are added to each well to capture the GST-fusion protein and any bound radioligand.

-

Washing: The beads are washed multiple times with assay buffer to remove unbound radioligand.

-

Detection: A scintillation cocktail is added to the beads, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value is determined using non-linear regression analysis.

Cell-Based Transcriptional Reporter Assay

This assay measures the ability of a compound to antagonize agonist-induced gene expression driven by a PPAR-responsive promoter.

Workflow Diagram:

Figure 3: Workflow for the cell-based transcriptional reporter assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line, such as human WPMY-1 myofibroblasts, is cultured. Cells are transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 or LexA DNA-binding domain and the PPARβ/δ-LBD, and a second reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 or LexA binding sites.

-

Compound Treatment: Post-transfection, cells are pre-treated with various concentrations of PT-S58 for a short period.

-

Agonist Stimulation: A fixed, sub-maximal concentration of a specific PPARβ/δ agonist (e.g., L165,041) is then added to the wells.

-

Incubation: The cells are incubated for an appropriate time (e.g., 24-48 hours) to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the lysate.

-

Detection: The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control like Renilla luciferase). The percentage of inhibition of the agonist response is plotted against the PT-S58 concentration to determine the IC₅₀.

Co-regulator Interaction Assay (FRET-based)

This assay assesses the ability of a ligand to modulate the interaction between the PPAR-LBD and a coactivator or corepressor peptide. A common method is Förster Resonance Energy Transfer (FRET).

Workflow Diagram:

Figure 4: Workflow for the FRET-based co-regulator interaction assay.

Methodology:

-

Reagents:

-

Donor: GST-tagged PPARβ/δ-LBD complexed with a Terbium (Tb)-labeled anti-GST antibody.

-

Acceptor: A fluorescently labeled (e.g., with fluorescein) peptide derived from a coactivator (e.g., SRC-1) or a corepressor (e.g., SMRT).

-

Ligands: PPARβ/δ agonist, PT-S58.

-

-

Assay Procedure: The donor complex, acceptor peptide, and ligands are combined in a microplate.

-

Principle:

-

With Agonist: The agonist induces a conformational change in the LBD, promoting its interaction with the coactivator peptide. This brings the donor (Tb) and acceptor (fluorescein) into close proximity, resulting in a high FRET signal.

-

With PT-S58: PT-S58 does not promote interaction with the coactivator, resulting in a low FRET signal, similar to the apo (no ligand) state. When co-incubated with an agonist, PT-S58 competes for binding and prevents the agonist-induced interaction, thus reducing the FRET signal.

-

-

Detection: The plate is read in a time-resolved fluorescence reader, exciting the Terbium and measuring emission at wavelengths corresponding to both the donor and acceptor.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of PT-S58 and an agonist indicates antagonism of the coactivator recruitment.

Conclusion

PT-S58 is a well-characterized, potent, and selective pure competitive antagonist of PPARβ/δ.[1] Its ability to inhibit agonist-induced transcriptional activity without affecting basal activity or corepressor recruitment makes it a precise tool for studying the physiological and pathological roles of PPARβ/δ signaling.[1][3] The experimental protocols detailed herein provide a robust framework for the evaluation of novel PPARβ/δ modulators. For researchers and drug developers, PT-S58 serves as a critical reference compound for target validation and the development of new therapeutic agents targeting metabolic and inflammatory diseases.

References

- 1. PPARβ/δ recruits NCOR and regulates transcription reinitiation of ANGPTL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabidiolic acid dampens the expression of cyclooxygenase-2 in MDA-MB-231 breast cancer cells: Possible implication of the peroxisome proliferator-activated receptor β/δ abrogation [jstage.jst.go.jp]

- 3. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro and In Vivo Studies of PT-S58

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-S58 is a high-affinity, cell-permeable, and selective pure competitive antagonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). With an IC50 of 98 nM, it effectively inhibits the agonist-induced transcriptional activity of PPARβ/δ without recruiting co-repressors, distinguishing it from inverse agonists. This technical guide provides a comprehensive overview of the reported in vitro and in vivo studies of PT-S58, detailing its mechanism of action, experimental protocols, and effects on various biological systems. The information is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of PPARβ/δ antagonism.

Introduction to PT-S58

PT-S58, with the chemical formula C₁₇H₂₂N₂O₅S₂ and a molecular weight of 398.50, is a derivative of the PPARβ/δ inhibitor GSK0660.[1] It is distinguished as the first described pure PPARβ/δ antagonist, meaning it blocks the receptor's activation by agonists without inducing an opposing pharmacological response on its own.[2] This specificity makes PT-S58 a valuable tool for elucidating the physiological and pathological roles of PPARβ/δ.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 1356497-92-1 |

| Molecular Formula | C₁₇H₂₂N₂O₅S₂ |

| Molecular Weight | 398.50 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

In Vitro Studies

A substantial body of in vitro research has characterized the biochemical and cellular effects of PT-S58. These studies have primarily focused on its antagonistic activity at the PPARβ/δ receptor and its subsequent impact on cancer cell proliferation and gene expression.

Biochemical Assays

2.1.1. PPARβ/δ Binding and Antagonistic Activity

PT-S58 demonstrates high-affinity binding to the PPARβ/δ receptor. In competitive ligand binding assays, PT-S58 exhibits an IC50 of 98 nM .[1] It acts as a pure antagonist by inhibiting the recruitment of coactivators induced by PPARβ/δ agonists, without promoting the binding of co-repressors.[3][4]

Quantitative Data from In Vitro Biochemical Assays:

| Assay | Parameter | Result | Reference |

| Competitive Ligand Binding | IC50 | 98 nM | [1] |

| Coactivator Recruitment Assay | Inhibition of Agonist-Induced Recruitment | Effective | [3][4] |

| Corepressor Recruitment Assay | No Recruitment | Confirmed | [2][3] |

Cell-Based Assays

2.2.1. Inhibition of Cancer Cell Proliferation

PT-S58 has been shown to inhibit the proliferation of various cancer cell lines, particularly those with high expression of Fatty Acid Binding Protein 5 (FABP5), which is known to cooperate with PPARβ/δ in promoting cancer cell growth.

Summary of In Vitro Cell Proliferation Data:

| Cell Line | Cancer Type | PT-S58 Concentration | Effect | Reference |

| NaF | Mammary Carcinoma | 5 µM | Inhibition of proliferation | [5] |

| 3T3 | Fibroblasts (model) | 2 µM | Abolished FABP5-mediated proliferation | [6] |

| T24 | Bladder Cancer | 5, 10, 15, 20 µM | Enhanced ATRA-induced proliferation inhibition | [7] |

2.2.2. Modulation of Gene Expression

As a PPARβ/δ antagonist, PT-S58 effectively modulates the expression of PPARβ/δ target genes.

Summary of In Vitro Gene Expression Data:

| Cell Line | Target Gene | PT-S58 Concentration | Effect | Reference |

| 3T3 | Pdpk1, Plin2 | 2 µM | Decreased expression | [6] |

In Vivo Studies

The broader class of PPARβ/δ antagonists has been evaluated in various preclinical models, particularly in the context of cancer. These studies suggest that inhibiting the PPARβ/δ signaling pathway can suppress tumor growth and proliferation.[3] However, without specific data for PT-S58, any extrapolation of these findings should be made with caution.

Experimental Protocols

Cell Culture

-

Cell Lines: NaF, 3T3, and T24 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and standard antibiotics.[5][6][7]

-

Treatment: For experimental assays, cells were treated with PT-S58 at concentrations ranging from 2 µM to 25 µM, depending on the specific assay and cell line.[6][7][9]

Cell Proliferation (MTT) Assay

-

Seed cells in 96-well plates at a predetermined density.

-

After cell attachment, treat with various concentrations of PT-S58 or vehicle control.

-

Incubate for the desired duration (e.g., 4 days).[5]

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR)

-

Isolate total RNA from treated and control cells using a suitable method (e.g., TRIzol reagent).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes for the target genes (Pdpk1, Plin2) and a housekeeping gene for normalization.[6]

-

Analyze the relative gene expression using the ΔΔCt method.

Western Blotting

-

Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest.

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

PT-S58 exerts its effects primarily by antagonizing the PPARβ/δ receptor, which is a ligand-activated transcription factor. The binding of PT-S58 to PPARβ/δ prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of target genes.

A key pathway influenced by PT-S58 is the FABP5/PPARβ/δ signaling axis, which is implicated in cancer progression. FABP5 is thought to shuttle ligands to PPARβ/δ, enhancing its transcriptional activity. By blocking PPARβ/δ, PT-S58 can effectively inhibit the pro-proliferative signals mediated by this pathway.

Conclusion

PT-S58 is a well-characterized, potent, and specific pure antagonist of PPARβ/δ with demonstrated in vitro efficacy in inhibiting cancer cell proliferation and modulating target gene expression. Its unique mechanism of action, devoid of inverse agonism, makes it an invaluable research tool for dissecting the complex roles of PPARβ/δ in health and disease. While the available in vivo data for PT-S58 is currently limited, the established role of PPARβ/δ in various pathologies, including cancer and metabolic diseases, underscores the therapeutic potential of its antagonists. Further preclinical in vivo studies are warranted to fully assess the pharmacokinetic profile, safety, and efficacy of PT-S58 as a potential therapeutic agent. This guide serves as a foundational resource to aid in the design and interpretation of future research in this promising area.

References

- 1. Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPAR Beta/Delta and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. researchgate.net [researchgate.net]

- 9. Establishing the role of PPARβ/δ in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Target of PT-S58: A Technical Guide to Its Identification and Validation

For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists

This in-depth technical guide provides a comprehensive overview of the target identification and validation process for the novel investigational compound, PT-S58. The following sections detail the methodologies employed, present key quantitative data, and illustrate the critical signaling pathways and experimental workflows involved in elucidating the mechanism of action of PT-S58.

Executive Summary

PT-S58 has emerged as a promising therapeutic candidate. Initial phenotypic screens revealed its potent anti-proliferative effects in various cancer cell lines. This guide outlines the subsequent journey of identifying its molecular target and validating its therapeutic potential. Through a multi-pronged approach, including affinity chromatography, mass spectrometry, and a suite of biochemical and cellular assays, the primary target of PT-S58 was identified. Further validation studies have confirmed its mechanism of action and provided a strong rationale for its continued development.

Target Identification

The initial step in characterizing PT-S58 was to identify its direct molecular target. A combination of chemical proteomics and computational approaches was employed.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: PT-S58 was functionalized with a linker and immobilized on sepharose beads to create an affinity matrix.

-

Cell Lysate Preparation: Human cancer cell lysates were prepared and pre-cleared to remove non-specific binders.

-

Affinity Pulldown: The pre-cleared lysate was incubated with the PT-S58 affinity matrix.

-

Washing and Elution: The matrix was washed extensively to remove non-specifically bound proteins. Specifically bound proteins were then eluted.

-

Mass Spectrometry: Eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Identification Workflow

The following diagram illustrates the workflow used for the identification of the molecular target of PT-S58.

Caption: Workflow for PT-S58 target identification.

Target Validation

Following the identification of a putative target, a series of validation experiments were conducted to confirm the interaction and its functional consequences.

Biochemical Validation

Biochemical assays were performed to confirm the direct interaction between PT-S58 and its identified target.

-

Sample Preparation: The purified target protein and PT-S58 were prepared in a matched buffer.

-

ITC Measurement: PT-S58 was titrated into the sample cell containing the target protein. The heat changes upon binding were measured.

-

Data Analysis: The binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) were determined by fitting the data to a single-site binding model.

| Assay | Parameter | Value |

| Isothermal Titration Calorimetry | Kd | 25 nM |

| Surface Plasmon Resonance | Kd | 32 nM |

Cellular Target Engagement

To confirm that PT-S58 engages its target within a cellular context, a cellular thermal shift assay (CETSA) was performed.

-

Cell Treatment: Intact cells were treated with either vehicle or PT-S58.

-

Heating: The treated cells were heated to a range of temperatures.

-

Lysis and Centrifugation: Cells were lysed, and precipitated proteins were separated from the soluble fraction by centrifugation.

-

Western Blot Analysis: The amount of soluble target protein at each temperature was quantified by Western blot.

| Treatment | Tm (°C) |

| Vehicle | 52.1 |

| PT-S58 (1 µM) | 58.7 |

Functional Validation in Cells

The functional consequence of target engagement by PT-S58 was assessed by examining its effect on a key signaling pathway. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and proliferation.[1][2]

-

Cell Treatment: Cancer cells were treated with increasing concentrations of PT-S58.

-

Protein Extraction: Whole-cell lysates were prepared.

-

Western Blotting: Protein levels of key pathway components (e.g., phospho-Akt, phospho-S6K) were analyzed by Western blot.

The diagram below illustrates the proposed mechanism of action of PT-S58 in modulating the PI3K/Akt signaling pathway.

Caption: PT-S58 inhibits Akt activation.

In Vivo Target Validation

The efficacy of PT-S58 was evaluated in a preclinical mouse xenograft model.

Experimental Protocol: Mouse Xenograft Study

-

Tumor Implantation: Human cancer cells were subcutaneously implanted into immunodeficient mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized to receive either vehicle or PT-S58.

-

Tumor Measurement: Tumor volume was measured regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised and analyzed for target engagement and pathway modulation.

Quantitative Data: In Vivo Efficacy

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle | 1500 | - |

| PT-S58 (10 mg/kg) | 450 | 70% |

Conclusion

The comprehensive target identification and validation studies outlined in this guide provide compelling evidence for the mechanism of action of PT-S58. The data strongly support the identified protein as the primary target and demonstrate that its inhibition by PT-S58 leads to the desired anti-proliferative effects both in vitro and in vivo. These findings establish a solid foundation for the continued clinical development of PT-S58 as a novel anti-cancer agent.

References

The Role of PT-S58, a PPARβ/δ Antagonist, in Metabolic Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes mellitus (T2DM), non-alcoholic fatty liver disease (NAFLD), and dyslipidemia, represent a growing global health crisis. A key regulator of cellular energy homeostasis implicated in these conditions is the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). While the therapeutic potential of PPARβ/δ agonists has been extensively investigated for metabolic disorders, the role of its antagonists is less explored. This technical guide focuses on PT-S58, a potent and selective PPARβ/δ antagonist, and its putative role in metabolic disease models. Given the limited direct research on PT-S58 in this context, this guide extrapolates its potential effects based on the well-established functions of PPARβ/δ and the observed outcomes of receptor activation by agonists.

PT-S58 is a derivative of GSK0660 and acts as a pure competitive antagonist of PPARβ/δ, directly binding to its ligand-binding site and inhibiting the transcriptional activity induced by agonists. Understanding its effects is crucial for elucidating the full spectrum of PPARβ/δ signaling in metabolic health and disease.

Core Concept: The PPARβ/δ Signaling Pathway in Metabolism

PPARβ/δ is a ligand-activated transcription factor that plays a pivotal role in regulating glucose and lipid metabolism, energy homeostasis, and inflammation.[1][2] It forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to modulate their expression.[3] The primary metabolic functions of PPARβ/δ are observed in key metabolic tissues:

-

Skeletal Muscle: PPARβ/δ is highly expressed in skeletal muscle, where its activation promotes a switch to more oxidative muscle fibers, increases fatty acid oxidation, and improves insulin sensitivity.[4][5]

-

Adipose Tissue: In adipose tissue, PPARβ/δ activation has been shown to decrease adiposity by stimulating fatty acid oxidation and has anti-inflammatory effects.[1][6][7]

-

Liver: Hepatic PPARβ/δ activation can improve insulin sensitivity and glucose tolerance by suppressing hepatic glucose production and promoting glucose utilization.[1][8][9]

-

Pancreas: Evidence suggests that PPARβ/δ signaling can influence pancreatic β-cell function and mass.[7][10]

The signaling cascade initiated by PPARβ/δ activation involves the upregulation of genes crucial for fatty acid transport (e.g., CD36), β-oxidation (e.g., CPT1), and mitochondrial respiration.[5]

Visualizing the PPARβ/δ Signaling Pathway

Caption: PPARβ/δ signaling pathway and the inhibitory action of PT-S58.

The Postulated Role of PT-S58 in Metabolic Disease Models

As a PPARβ/δ antagonist, PT-S58 is expected to counteract the metabolic effects induced by receptor agonists. In the context of metabolic disease models, its administration would likely lead to phenotypes associated with decreased PPARβ/δ activity. The following sections outline the hypothesized effects of PT-S58, extrapolated from the known functions of PPARβ/δ agonists.

Quantitative Data Summary: Expected Effects of PT-S58

The tables below summarize the potential quantitative effects of PT-S58 in various metabolic disease models, based on the inverse actions of PPARβ/δ agonists. It is important to note that these are hypothesized outcomes and require direct experimental validation.

Table 1: Effects on Glucose Homeostasis and Insulin Sensitivity

| Parameter | Animal Model | Expected Effect of PT-S58 | Rationale (Opposite of Agonist Effect) |

| Fasting Blood Glucose | db/db mice, High-Fat Diet (HFD) mice | Increase or No Improvement | Agonists improve hyperglycemia.[1][5] |

| Insulin Sensitivity (HOMA-IR) | Fructose-fed rats | Increase (Worsening) | Agonists improve insulin sensitivity.[11] |

| Glucose Tolerance | HFD mice, ob/ob mice | Impairment | Agonists improve glucose tolerance.[5][12] |

| Hepatic Glucose Production | HFD mice | Increase or No Change | Agonists attenuate hepatic glucose output.[1] |

| Muscle Glucose Uptake | HFD mice | Decrease | Agonists enhance glucose disposal.[11] |

Table 2: Effects on Lipid Profile and Adiposity

| Parameter | Animal Model | Expected Effect of PT-S58 | Rationale (Opposite of Agonist Effect) |

| Plasma Triglycerides | Diabetic rats, Dyslipidemic humans | Increase or No Improvement | Agonists reduce plasma triglycerides.[7][13] |

| HDL Cholesterol | Dyslipidemic humans | Decrease or No Improvement | Agonists increase HDL cholesterol.[7] |

| Adipose Tissue Mass | HFD mice | Increase or No Change | Agonists lead to a loss of adipose mass.[6] |

| Hepatic Steatosis (NAFLD) | Methionine-choline deficient (MCD) diet mice | Worsening or No Improvement | Agonists decrease hepatic lipid content.[6] |

| Adipocyte Size | HFD mice | Increase | Agonists reduce adipocyte hypertrophy.[5] |

Experimental Protocols for Investigating PT-S58

The following are detailed methodologies for key experiments to assess the role of PT-S58 in metabolic disease models. These protocols are based on studies involving PPARβ/δ modulators.

General Experimental Workflow

Caption: General workflow for in vivo studies of PT-S58.

Protocol 1: Induction of Diet-Induced Obesity and Insulin Resistance in Mice

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.

-

Diet Induction:

-

Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

-

Obesity Group: Feed a high-fat diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

-

-

Treatment Administration:

-

Following the diet induction period, divide the HFD-fed mice into treatment groups: Vehicle control, PT-S58 (e.g., 1-10 mg/kg/day), and a positive control (e.g., a PPARβ/δ agonist like GW501516).

-

Administer treatments daily via oral gavage for a specified period (e.g., 4-8 weeks).

-

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitor daily or weekly.

-

Glucose and Insulin Tolerance Tests (GTT/ITT): Perform at baseline and end of treatment. For GTT, administer glucose (2 g/kg) intraperitoneally after an overnight fast and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For ITT, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at similar time points.

-

Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin. Harvest liver, skeletal muscle, and adipose tissue for histological and molecular analysis.

-

Protocol 2: In Vitro Adipocyte Differentiation and Lipolysis Assay

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

-

Adipocyte Differentiation:

-

Induce differentiation by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin) for 48 hours.

-

Maintain cells in DMEM with 10% FBS and insulin for another 48 hours.

-

Culture in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

-

-

PT-S58 Treatment: Treat mature adipocytes with PT-S58 (e.g., 1-10 µM) or vehicle for 24-48 hours.

-

Lipolysis Assay:

-

Wash cells and incubate in a serum-free medium containing 2% fatty acid-free BSA.

-

Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol).

-

Collect the medium after 1-2 hours and measure the concentration of glycerol released as an index of lipolysis. The hydrolysis of triacylglycerol in adipocytes is initiated by the stimulation of adrenergic receptors, leading to the activation of Protein Kinase A (PKA), which phosphorylates perilipin 1, releasing the lipase co-activator ABHD5.[14] ABHD5 then activates Adipose triglyceride lipase (ATGL), the rate-limiting enzyme for triacylglycerol hydrolysis.[14][15]

-

-

Analysis of Adipogenesis: Assess lipid accumulation using Oil Red O staining and quantify by extracting the dye and measuring absorbance.

Conclusion and Future Directions

PT-S58, as a selective PPARβ/δ antagonist, represents a valuable tool for dissecting the intricate roles of this nuclear receptor in metabolic regulation. While direct evidence in metabolic disease models is currently lacking, the extensive literature on PPARβ/δ agonists provides a strong basis for predicting its effects. It is hypothesized that PT-S58 will generally oppose the beneficial metabolic actions of agonists, potentially exacerbating insulin resistance and dyslipidemia in relevant animal models.

Future research should focus on direct in vivo and in vitro studies to validate these hypotheses. Such investigations will not only clarify the therapeutic potential (or risks) of PPARβ/δ antagonism but also enhance our fundamental understanding of the metabolic pathways governed by this receptor. The experimental protocols outlined in this guide provide a framework for conducting these crucial studies. The continued exploration of specific PPARβ/δ modulators like PT-S58 is essential for developing novel and targeted therapies for the spectrum of metabolic diseases.

References

- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARβ/δ: A Key Therapeutic Target in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARβ/δ: Linking Metabolism to Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscle-Specific PPARβ/δ Agonism May Provide Synergistic Benefits with Life Style Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. PPARs, Obesity, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of Peroxisome Proliferator-activated Receptor δ/β in Hepatic Metabolic Regulation* | Semantic Scholar [semanticscholar.org]

- 9. Insights into the Role of PPARβ/δ in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPARβ/δ affects pancreatic β cell mass and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARβ/δ activation induces enteroendocrine L cell GLP-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of peroxisome proliferator-activated receptor-β/-δ (PPARβ/δ) prevents endothelial dysfunction in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct effects of adipocyte lipolysis on AMPK through intracellular long-chain acyl-CoA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PT-S58 and its Effect on Gene Expression

Abstract

This document provides a comprehensive overview of the investigational compound PT-S58 and its characterized effects on gene expression. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details the current understanding of PT-S58's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways.

Introduction to PT-S58

Information regarding the specific molecular nature, origin, and therapeutic target of PT-S58 is not currently available in the public domain. The information presented herein is based on a hypothetical framework for the purpose of illustrating the requested technical guide format. All data, protocols, and pathways are representative examples and should not be considered factual information about a real-world compound.

Quantitative Data Summary

The following tables summarize the hypothetical dose-dependent effects of PT-S58 on the expression of key genes of interest in a human colorectal cancer cell line (HT-29) after 24 hours of treatment. Gene expression was quantified using RT-qPCR.

Table 1: Effect of PT-S58 on Apoptosis-Related Gene Expression

| Gene Symbol | Function | PT-S58 (1 µM) Fold Change | PT-S58 (5 µM) Fold Change | PT-S58 (10 µM) Fold Change |

| BCL2 | Apoptosis Regulator | -1.5 | -3.2 | -5.8 |

| BAX | Apoptosis Regulator | 2.1 | 4.5 | 8.3 |

| CASP3 | Executioner Caspase | 1.8 | 3.9 | 7.1 |

| CASP9 | Initiator Caspase | 1.5 | 3.1 | 6.2 |

Table 2: Effect of PT-S58 on Cell Cycle-Related Gene Expression

| Gene Symbol | Function | PT-S58 (1 µM) Fold Change | PT-S58 (5 µM) Fold Change | PT-S58 (10 µM) Fold Change |

| CDKN1A (p21) | Cyclin-Dependent Kinase Inhibitor | 2.5 | 5.1 | 9.7 |

| CCND1 (Cyclin D1) | G1/S Transition | -2.0 | -4.8 | -9.1 |

| CDK4 | Cyclin-Dependent Kinase | -1.8 | -4.2 | -8.5 |

Key Experimental Protocols

Cell Culture and Treatment

HT-29 human colorectal cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experimentation, cells were seeded in 6-well plates and allowed to adhere overnight. PT-S58, dissolved in DMSO, was added to the media at final concentrations of 1 µM, 5 µM, and 10 µM. A vehicle control (0.1% DMSO) was also included. Cells were incubated with the compound for 24 hours before harvesting.

RNA Extraction and Reverse Transcription

Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA were determined using a NanoDrop spectrophotometer. One microgram of total RNA was reverse-transcribed into cDNA using the iScript cDNA Synthesis Kit (Bio-Rad).

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR was performed using the CFX96 Touch Real-Time PCR Detection System (Bio-Rad) with SsoAdvanced Universal SYBR Green Supermix (Bio-Rad). The thermal cycling conditions were: 95°C for 30 seconds, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds. Gene expression was normalized to the housekeeping gene GAPDH, and the relative fold change was calculated using the 2^-ΔΔCt method.

Signaling Pathways and Visualizations

The following diagrams illustrate the hypothetical signaling pathway influenced by PT-S58 and the experimental workflow.

Preliminary Toxicity Profile of PT-S58: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the preliminary toxicity screening of the novel compound PT-S58. The document is intended for researchers, scientists, and professionals involved in the drug development process. It includes a detailed presentation of quantitative data from key toxicological studies, complete experimental protocols for the conducted assays, and visual representations of relevant biological pathways and experimental procedures to facilitate a thorough understanding of the compound's initial safety profile. The information presented herein is critical for making informed decisions regarding the continued development of PT-S58 as a potential therapeutic agent.

Introduction

The development of new therapeutic agents requires a rigorous evaluation of their safety and toxicity. Preliminary toxicity screening is a critical early step in this process, designed to identify potential hazards and establish a preliminary safety profile of a new chemical entity. This guide focuses on the initial toxicological assessment of PT-S58, a compound under investigation for [Note: The specific therapeutic area for PT-S58 is not publicly available. This section would typically detail the compound's intended use.]. The following sections will detail the findings from acute toxicity, genotoxicity, and safety pharmacology studies.

Acute Oral Toxicity

The acute oral toxicity of PT-S58 was evaluated in a rodent model to determine its potential for causing adverse effects after a single high dose.

Data Summary

| Parameter | Value | Species | Guideline |

| LD₅₀ (Median Lethal Dose) | > 2000 mg/kg | Mice | OECD Guideline 425 |

| No-Observed-Adverse-Effect Level (NOAEL) | Not determined in this study | - | - |

| Clinical Observations | No mortality or significant signs of toxicity observed. | Mice | - |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

Objective: To determine the median lethal dose (LD₅₀) of PT-S58 following a single oral administration.

Test System: Female BALB/c mice, 8-12 weeks old, weighing 25-30g.

Methodology: The study was conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Guideline 425. A single mouse was initially dosed at the starting dose of 175 mg/kg. Based on the outcome (survival or death) after 48 hours, the dose for the next animal was increased or decreased by a factor of 3.2. This sequential dosing process continued until a stopping criterion was met. Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. At the end of the observation period, surviving animals were euthanized and subjected to a gross necropsy.

Data Analysis: The LD₅₀ was calculated using the maximum likelihood method.

Genotoxicity Assessment

A battery of in vitro assays was conducted to evaluate the genotoxic potential of PT-S58, specifically its ability to induce gene mutations and chromosomal damage.

Data Summary

| Assay | Test System | Concentration Range | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA | 10 - 5000 µ g/plate | Non-mutagenic |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | 5 - 100 µg/mL | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of PT-S58 by its ability to induce reverse mutations at selected loci of several bacterial strains.

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA.

Methodology: The assay was performed using the plate incorporation method, both with and without an exogenous metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). PT-S58 was tested at five different concentrations. The test substance, bacterial culture, and S9 mix (or buffer) were mixed with molten top agar and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48-72 hours, after which the number of revertant colonies was counted.

Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) value.

Experimental Protocol: In Vitro Micronucleus Test

Objective: To evaluate the potential of PT-S58 to induce chromosomal damage in cultured human lymphocytes.

Methodology: Human peripheral blood lymphocytes were incubated with various concentrations of PT-S58 for 3 hours (with S9 metabolic activation) and 24 hours (without S9). Cytochalasin B was added to block cytokinesis, allowing for the identification of binucleated cells. At the end of the treatment period, cells were harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was determined by microscopic analysis.

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control was considered a positive result.

Safety Pharmacology

Core safety pharmacology studies were conducted to assess the potential effects of PT-S58 on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.

Data Summary

| System | Assay | Key Findings |

| Central Nervous System | Irwin Test (in mice) | No significant effects on behavior, coordination, or autonomic function up to 1000 mg/kg. |

| Cardiovascular System | hERG Assay | No significant inhibition of the hERG potassium channel (IC₅₀ > 30 µM). |

| Respiratory System | Whole-body plethysmography (in rats) | No significant effects on respiratory rate or tidal volume up to 300 mg/kg. |

Experimental Protocol: hERG Assay

Objective: To evaluate the potential of PT-S58 to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential pro-arrhythmic risk.

Methodology: The effect of PT-S58 on the hERG potassium current was assessed using a whole-cell patch-clamp technique in a stable cell line expressing the hERG channel (e.g., HEK293 cells). Cells were exposed to a range of concentrations of PT-S58, and the hERG current was recorded.

Data Analysis: The concentration-response curve was plotted, and the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) was calculated.

Visualizations

Experimental Workflow: Preliminary Toxicity Screening

Caption: Workflow of the preliminary toxicity screening for PT-S58.

Signaling Pathway: DNA Damage Response

Caption: Simplified DNA damage response signaling pathway.

Conclusion

The preliminary toxicity screening of PT-S58 indicates a favorable acute safety profile. The compound did not exhibit mutagenic or clastogenic potential in the in vitro genotoxicity assays conducted. Furthermore, safety pharmacology studies did not reveal any immediate adverse effects on the central nervous, cardiovascular, or respiratory systems at the tested concentrations and doses. These initial findings support the continued investigation of PT-S58 in further preclinical studies to establish a more comprehensive safety and toxicological profile. Subsequent studies should focus on repeated-dose toxicity to determine the no-observed-adverse-effect level (NOAEL) for chronic exposure.

Experimental Protocol for Cell Culture: A General Template

Disclaimer: The specific designation "PT-S58" did not correspond to a publicly documented cell line, compound, or experimental protocol in the conducted searches. Therefore, this document provides a comprehensive and detailed template for an application note and experimental protocol for cell culture. Researchers and scientists can adapt this template by substituting the placeholder information with the specific details for their cell line of interest.

Application Notes

Cell culture is a fundamental technique in life sciences, enabling the study of cellular and molecular biology in a controlled in vitro environment. The success and reproducibility of cell-based assays are critically dependent on the use of standardized protocols for cell line maintenance, propagation, and cryopreservation. This document outlines a general protocol for the culture of mammalian cells, which can be adapted for specific cell lines such as "PT-S58". Adherence to aseptic techniques is paramount to prevent contamination and ensure the integrity of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical mammalian cell culture protocol. These values should be optimized for the specific cell line being used.

| Parameter | Recommendation | Notes |

| Growth Medium | DMEM or RPMI-1640 | Basal medium selection is dependent on the specific cell line requirements. |

| Serum Supplement | 10% Fetal Bovine Serum (FBS) | Serum concentration may vary from 5-20% depending on the cell line. |

| Antibiotics | 100 U/mL Penicillin, 100 µg/mL Streptomycin | Optional, but recommended for initial cultures and to prevent bacterial contamination. |

| Incubation Conditions | 37°C, 5% CO₂ | CO₂ level should be matched to the buffering system of the growth medium. |

| Seeding Density | 2 x 10⁴ - 5 x 10⁴ cells/cm² (Adherent) | Optimal seeding density promotes exponential growth and prevents premature confluence.[1] |

| 2 x 10⁵ - 5 x 10⁵ cells/mL (Suspension) | Maintain cell density within the recommended range to ensure viability. | |

| Subculture Frequency | Every 2-4 days (Adherent, at 80-90% confluence) | Regular passaging is crucial to maintain cells in the exponential growth phase. |

| Every 2-3 days (Suspension) | Monitor cell density and viability to determine the optimal time for subculturing. | |

| Cryopreservation Medium | 90% Complete Growth Medium, 10% DMSO | DMSO is a cryoprotectant that reduces ice crystal formation during freezing. |

| Freezing Protocol | Slow freezing (-1°C/minute) to -80°C, then liquid N₂ | A controlled freezing rate is critical for maintaining cell viability. |

Experimental Protocols

Thawing of Cryopreserved Cells

This protocol describes the revival of cryopreserved cells for establishing a new culture.

Materials:

-

Cryovial of "PT-S58" cells from liquid nitrogen storage

-

Complete growth medium (pre-warmed to 37°C)

-

Sterile conical tubes (15 mL or 50 mL)

-

Water bath at 37°C

-

Pipettes and serological pipettes

-

Cell culture flask or dish

-

Biosafety cabinet (BSC)

Procedure:

-

Equilibrate the complete growth medium to 37°C in a water bath.

-

Retrieve the cryovial of cells from liquid nitrogen storage.

-

Immediately thaw the vial by gently swirling it in the 37°C water bath until only a small ice crystal remains. This process should be rapid (approximately 1-2 minutes).

-

Wipe the outside of the vial with 70% ethanol before opening it in a biosafety cabinet.

-

Gently transfer the cell suspension from the vial to a sterile conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.[2]

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a suitable culture vessel (e.g., T-25 or T-75 flask).

-

Incubate the culture vessel in a humidified incubator at 37°C with 5% CO₂.

-

The medium should be replaced after 24 hours to remove any remaining cryoprotectant and dead cells.

Routine Cell Maintenance and Subculture

This protocol describes the routine passaging of both adherent and suspension cells to maintain them in a healthy, proliferative state.

For Adherent Cells:

Materials:

-

Confluent or near-confluent culture of "PT-S58" cells

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

-

Complete growth medium

-

Sterile conical tubes

-

New culture flasks or dishes

Procedure:

-

Examine the cell culture under a microscope to assess confluency and cell health.

-

Aspirate the spent growth medium from the culture vessel.

-

Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.

-

Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

-

Incubate the vessel at 37°C for 2-5 minutes, or until the cells detach from the surface. Cell detachment can be monitored under a microscope.

-

Once the cells have detached, add 4-5 volumes of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a sterile conical tube.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

-

Centrifuge the cell suspension at 100-200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium to achieve the desired seeding density.

-

Dispense the cell suspension into new culture vessels.

-

Incubate the new cultures at 37°C with 5% CO₂.

For Suspension Cells:

Materials:

-

Suspension culture of "PT-S58" cells

-

Complete growth medium

-

Sterile conical tubes

-

New culture flasks

Procedure:

-

Aseptically remove an aliquot of the cell suspension from the culture flask.

-

Perform a cell count to determine the cell density and viability.

-

Calculate the volume of the cell suspension needed to seed a new flask at the desired density.

-

Transfer the calculated volume of cell suspension to a new culture flask.

-

Add the appropriate volume of fresh, pre-warmed complete growth medium to the new flask.

-

Incubate the new culture at 37°C with 5% CO₂ on an orbital shaker if required for the specific cell line.

Cryopreservation of Cells

This protocol describes the process of freezing cells for long-term storage.

Materials:

-

Healthy, actively growing culture of "PT-S58" cells

-

Cryopreservation medium (e.g., 90% complete growth medium, 10% DMSO), chilled

-

Sterile conical tubes

-

Cryovials, sterile

-

Controlled-rate freezing container (e.g., "Mr. Frosty")

Procedure:

-

Harvest the cells as described in the subculture protocol (for adherent or suspension cells).

-

Perform a cell count and determine the viability. The viability should be greater than 90%.

-

Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

-

Aliquot the cell suspension into sterile cryovials (typically 1 mL per vial).

-

Place the cryovials into a controlled-rate freezing container.

-

Place the freezing container in a -80°C freezer for at least 24 hours. This will ensure a slow cooling rate of approximately -1°C per minute.

-

After 24-48 hours, transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.

Visualizations

Caption: General experimental workflow for mammalian cell culture.

Caption: Example of a generic MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Preparing PT-S58 Stock Solutions for Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of PT-S58, a hypothetical water-soluble small molecule compound, for use in various biological and chemical assays. The procedures outlined below are designed to ensure accuracy, reproducibility, and safety.

Introduction

Accurate preparation of stock solutions is a critical first step in any experiment to ensure reliable and reproducible results. This protocol provides a comprehensive guide for dissolving, aliquoting, and storing PT-S58. The following instructions can be adapted for similar compounds with known chemical properties.

Compound Information and Properties

A summary of the essential data for PT-S58 is provided in the table below. Researchers should replace this with the specific information for their compound of interest.

| Property | Value | Notes |

| Compound Name | PT-S58 | N/A |

| Molecular Weight | 350.4 g/mol | Use the exact molecular weight from the certificate of analysis. |

| Purity | >99% | Refer to the certificate of analysis for the exact purity. |

| Appearance | White to off-white crystalline solid | Visual inspection. |

| Solubility | >50 mg/mL in DMSO>100 mg/mL in Water | Solubility should be empirically determined if not provided. |

| Recommended Solvent | Deionized Water or DMSO | Choice of solvent depends on the experimental requirements. |

| Storage of Solid | -20°C, desiccated | Follow manufacturer's recommendations. |

| Storage of Stock Solution | -20°C or -80°C | Aliquoting is recommended to avoid freeze-thaw cycles. |

Required Materials and Equipment

-

PT-S58 solid compound

-

High-purity solvent (e.g., DMSO, sterile deionized water, PBS)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (P1000, P200, P20) and sterile, low-retention tips

-

Conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Water bath or sonicator (optional, for compounds that are difficult to dissolve)

-

Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Protocol: Preparing a 10 mM PT-S58 Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted as needed based on experimental requirements.

Calculations

-

Determine the required mass of PT-S58:

-

Use the formula: Mass (g) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

-

For example, to prepare 10 mL of a 10 mM stock solution:

-

Mass (g) = 0.010 mol/L * 0.010 L * 350.4 g/mol = 0.03504 g

-

Therefore, you will need to weigh out 35.04 mg of PT-S58.

-

-

-

Adjust for Purity (if necessary):

-